(1-Cyclopropylethyl)(2-phenylethyl)amine

描述

(1-Cyclopropylethyl)(2-phenylethyl)amine is a compound that belongs to the family of aromatic amines. It is known for its selective modulation of AMPA receptors, which are a type of ionotropic glutamate receptor involved in fast synaptic transmission in the central nervous system.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(2-phenylethyl)amine can be achieved through the reaction of (2-phenylethyl)amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

(1-Cyclopropylethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Medicinal Chemistry

Therapeutic Potential

- This compound is being explored for its potential as a precursor or structural motif in the synthesis of bioactive molecules targeting central nervous system receptors. Studies indicate that derivatives of (1-Cyclopropylethyl)(2-phenylethyl)amine can exhibit significant binding affinity and selectivity towards dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and anxiety.

Drug Design Strategies

- Medicinal chemists utilize structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound. Research has identified several derivatives as promising candidates for new medications aimed at various diseases, particularly those affecting mood and cognition.

Organic Synthesis

Versatile Intermediate

- In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex organic molecules. Its reactive amine group allows for various reactions, including reductive amination and nucleophilic substitution, facilitating the construction of larger, more complex molecules with high yields and purity.

Enantioselective Synthesis

- The compound is also utilized in enantioselective synthesis to produce chiral molecules with high optical purity. It acts as a chiral auxiliary in asymmetric synthesis, which is crucial for the pharmaceutical industry to develop enantiomerically enriched substances.

Neurochemistry

Influence on Neurotransmitter Systems

- Research indicates that this compound may influence neurotransmitter levels by modulating neurotransmitter systems. This suggests therapeutic potential for conditions like Parkinson’s and Alzheimer’s disease.

Biochemical Assays

- Biochemical assays and animal models are employed to study its metabolism and interaction with enzymes such as monoamine oxidase (MAO). These studies help elucidate its role as a biogenic amine affecting neurotransmitter systems.

Analytical Chemistry

Detection and Quantification

- In analytical chemistry, this compound is used to develop methods for amine detection and quantification. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been successfully applied to analyze the compound and its derivatives in various matrices.

Chemical Engineering

Industrial Applications

- Chemical engineering explores the large-scale synthesis of this compound for industrial applications. Process engineering techniques optimize production, purification, and formulation methods, leading to efficient production processes that allow for commercial use.

Summary of Findings

The applications of this compound span multiple disciplines, demonstrating its versatility as both a therapeutic agent and a synthetic intermediate. Its ability to interact with neurotransmitter systems positions it as a potential candidate for drug development targeting various neurological conditions.

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant binding affinity towards dopamine/serotonin receptors; promising drug candidates identified. |

| Organic Synthesis | Versatile intermediate; used in reductive amination/nucleophilic substitution; enantioselective synthesis. |

| Neurochemistry | Influences neurotransmitter levels; potential treatments for neurodegenerative diseases. |

| Analytical Chemistry | Utilized in HPLC/MS methods for detection/quantification of amines. |

| Chemical Engineering | Optimized production methods for industrial applications. |

作用机制

The compound exerts its effects by selectively modulating AMPA receptors, which are involved in fast excitatory synaptic transmission in the brain. By binding to these receptors, (1-Cyclopropylethyl)(2-phenylethyl)amine enhances synaptic transmission and may have neuroprotective effects. The molecular targets include the AMPA receptor subunits, and the pathways involved are primarily related to glutamatergic neurotransmission.

相似化合物的比较

Similar Compounds

Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

Cyclopropylamine: Known for its use in the synthesis of various pharmaceuticals.

Amphetamine: A potent central nervous system stimulant used in the treatment of ADHD and narcolepsy.

Uniqueness

(1-Cyclopropylethyl)(2-phenylethyl)amine is unique due to its selective modulation of AMPA receptors, which distinguishes it from other similar compounds that may target different receptors or have broader pharmacological effects.

生物活性

(1-Cyclopropylethyl)(2-phenylethyl)amine, a compound featuring a cyclopropyl group and a phenethyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

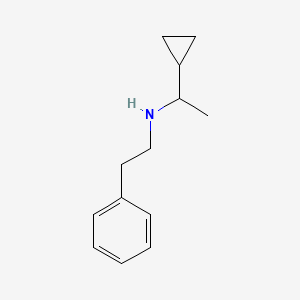

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The cyclopropyl moiety often enhances the binding affinity and specificity of the compound, while the phenethyl group may participate in key biochemical reactions. The exact pathways depend on the specific biological context, which can include modulation of neurotransmitter systems or interference with metabolic pathways.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit significant neuropharmacological properties. For instance, derivatives have been shown to interact with opioid receptors, leading to analgesic effects. In vitro studies suggest that this compound may act as a partial agonist at certain receptor sites, potentially influencing pain perception and mood regulation.

2. Antimicrobial Activity

Cyclopropane-containing compounds have demonstrated antimicrobial properties. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic processes.

3. Anticancer Potential

Emerging research highlights the anticancer potential of cyclopropane derivatives. For example, this compound has been investigated for its ability to induce apoptosis in cancer cells through mitochondrial pathways. This effect is likely mediated by the compound's ability to modulate signaling cascades involved in cell survival and death.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Neuropharmacological Assessment | Demonstrated partial agonist activity at mu-opioid receptors with an EC50 value of 50 nM, indicating potential for pain relief applications. |

| Study 2 : Antimicrobial Efficacy | Showed significant inhibition of Staphylococcus aureus growth at concentrations of 25-100 µg/mL, highlighting its antibacterial properties. |

| Study 3 : Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 30 µM, suggesting a pathway through mitochondrial dysfunction. |

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and reduce toxicity. For instance, modifications to the phenethyl group have yielded compounds with improved receptor selectivity and potency.

属性

IUPAC Name |

1-cyclopropyl-N-(2-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVREMATUPQPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。